molecular formula C18H13N3O2S B2847847 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034395-57-6

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2847847
CAS RN: 2034395-57-6
M. Wt: 335.38
InChI Key: NOEZBTJSZXLZDS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several interesting substructures, including a furan ring, a pyrazine ring, and a thiophene ring . These structures are often found in biologically active compounds.

Scientific Research Applications

Crystal Packing and Aromaticity Influence

N-2-pyrazinyl-2-furancarboxamide and N-2-pyrazinyl-2-thiophenecarboxamide were synthesized to explore the effect of increasing aromaticity from furan to thiophene on crystal packing. Studies including single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations showed that substituting O with S in five-membered rings enhances π-based interactions in thiophene derivatives. This suggests the importance of heteroatom substitution in supramolecular architecture stabilization, highlighting the compound's relevance in materials science (Rahmani et al., 2016).

Synthesis and Reactivity

The synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a process involving coupling naphthalen-1-amine with furan-2-carbonyl chloride and subsequent transformations, offer insights into the synthetic versatility of furan-containing compounds. This work illustrates the compound's utility in generating diverse heterocyclic structures, which could be pivotal in pharmaceutical and material science research (Aleksandrov & El’chaninov, 2017).

Heterocyclic Synthesis via Thiophenylhydrazonoacetates

Benzo[b]thiophen-2-yl-hydrazonoesters synthesis showcases the compound's potential in heterocyclic chemistry. The ability to generate pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives underlines its applicability in synthesizing complex molecules for various scientific studies, including drug discovery (Mohareb et al., 2004).

Nonlinear Optical Properties

The study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides synthesis via Suzuki cross-coupling reactions and their electronic and nonlinear optical properties through DFT calculations reveals the compound's significance in photonic and electronic applications. This research demonstrates the impact of substituents on electronic delocalization, which is critical for designing materials with specific optical properties (Ahmad et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s used, and how much is used. Without more specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c22-18(16-9-12-3-1-2-4-15(12)24-16)21-10-14-17(20-7-6-19-14)13-5-8-23-11-13/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEZBTJSZXLZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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